N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-15-7-9-16(10-8-15)19-11-12-21(27)25(24-19)13-3-6-20(26)23-18-5-2-4-17(22)14-18/h2,4-5,7-12,14H,3,6,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMEDWMLWARGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.
Attachment of the butanamide chain: This step involves the coupling of the pyridazinone core with a butanoyl chloride derivative in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and automated synthesis equipment.
Chemical Reactions Analysis
N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone core are believed to play crucial roles in binding to these targets, modulating their activity and leading to the observed pharmacological effects. The exact pathways and molecular interactions can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural similarities with other CTPS1 inhibitors, such as N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide (referred to in patent WO 2020/245665) . Below is a comparative analysis:
| Parameter | N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide | N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide |
|---|---|---|
| Core Heterocycle | Pyridazinone (two adjacent nitrogen atoms) | Pyrimidine (nitrogen atoms at positions 1 and 3) |
| Aromatic Substituents | 3-Fluorophenyl, p-tolyl | 5-Chloropyridin-3-yl, cyclopropanesulfonamido-pyrimidine |
| Linker | Butanamide | Butanamide |
| Electrophilic Groups | Fluorine (electron-withdrawing) | Chlorine (electron-withdrawing), sulfonamide (polar) |
| Therapeutic Target | CTPS1 | CTPS1 |
Pharmacological Differences
- Binding Affinity: The pyridazinone core in the target compound may offer stronger hydrogen-bonding interactions with CTPS1 compared to the pyrimidine core in the analogue, due to the additional keto group at position 6 .
- Selectivity : The 3-fluorophenyl and p-tolyl groups may reduce off-target effects compared to the chloropyridinyl and sulfonamide groups in the analogue, which could interact with unrelated kinases or transporters.
Preclinical Efficacy
However, the target compound’s pyridazinone scaffold demonstrates superior solubility in physiological buffers (predicted logP ~2.1 vs. ~2.8 for the pyrimidine analogue), suggesting improved bioavailability .
Mechanistic and Clinical Implications
Mechanism of Action
Both compounds inhibit CTPS1, a rate-limiting enzyme in CTP synthesis. By depleting intracellular CTP pools, they induce cell-cycle arrest in highly proliferative cells (e.g., cancer cells). The target compound’s fluorine atom may enhance membrane permeability, allowing deeper tissue penetration in solid tumors compared to bulkier analogues.
Toxicity Profile
The absence of a sulfonamide group in the target compound may reduce renal toxicity risks associated with sulfonamide-containing drugs. Conversely, the analogue’s cyclopropanesulfonamido group could confer unique immunomodulatory effects, as sulfonamides are known to interact with immune cells .
Biological Activity
N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic compound with a complex molecular structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a butanamide backbone and is characterized by the presence of a pyridazine moiety substituted with a 3-fluorophenyl group and a p-tolyl group. The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The fluorine atom in the phenyl ring can significantly influence the compound's electronic properties and biological interactions.
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antioxidant Properties : It may possess antioxidant capabilities, reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound could modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.
1. Anticancer Activity
Research indicates that compounds similar to this compound have shown promising anticancer activities. For instance, studies on related pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Properties
Some derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the fluorine atom may enhance membrane permeability, allowing for better interaction with microbial targets.
3. Neuroprotective Effects
Research into similar compounds has suggested potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways and oxidative stress reduction. This could be particularly relevant in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | Demonstrated significant cytotoxicity against NCI-H196 (small-cell lung cancer) cells with an IC50 value indicating potent activity. |
| Antimicrobial assay | Showed inhibition of bacterial growth in Staphylococcus aureus strains, suggesting potential for antibiotic development. |
| Neuroprotection model | In animal models, the compound reduced markers of oxidative stress and inflammation in brain tissue following induced injury. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridazine ring or modifications to the butanamide backbone can lead to changes in potency and selectivity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
